molecular formula C6H12O3 B1588938 (S)-Methyl 3-Hydroxypentanoate CAS No. 42558-50-9

(S)-Methyl 3-Hydroxypentanoate

Cat. No.: B1588938
CAS No.: 42558-50-9
M. Wt: 132.16 g/mol
InChI Key: XHFXKKFVUDJSPJ-YFKPBYRVSA-N
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Description

(S)-Methyl 3-Hydroxypentanoate is an organic compound with the molecular formula C6H12O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a methyl ester derivative of 3-hydroxypentanoic acid and is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Methyl 3-Hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic esterification using lipases is a preferred method due to its mild reaction conditions and high specificity. This method not only ensures the production of the desired enantiomer but also minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 3-Hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-oxopentanoic acid or 3-oxopentanoate.

    Reduction: Formation of 3-hydroxypentanol.

    Substitution: Formation of various substituted pentanoates depending on the reagent used.

Scientific Research Applications

(S)-Methyl 3-Hydroxypentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving metabolic pathways and enzyme specificity.

    Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.

    Industry: It is used in the production of flavors, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-Hydroxypentanoate largely depends on its role in specific reactions or processes. In enzymatic reactions, it acts as a substrate that undergoes transformation through the catalytic action of enzymes. The molecular targets and pathways involved vary depending on the specific application, but typically involve interactions with active sites of enzymes or receptors.

Comparison with Similar Compounds

    ®-Methyl 3-Hydroxypentanoate: The enantiomer of (S)-Methyl 3-Hydroxypentanoate, differing in the spatial arrangement of atoms.

    Methyl 3-Hydroxybutanoate: A similar ester with a shorter carbon chain.

    Methyl 3-Hydroxyhexanoate: A similar ester with a longer carbon chain.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This enantiomeric purity is crucial in applications where stereochemistry plays a significant role, such as in pharmaceuticals and enzyme-catalyzed reactions.

Properties

IUPAC Name

methyl (3S)-3-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFXKKFVUDJSPJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437811
Record name Methyl (S)-3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42558-50-9
Record name Methyl (S)-3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl-3-oxo-pentanoate (31) (20 g) noyori hydrogenation with RuCl2 [(S)-BINAP] (60 mg), in methanol was added. The flask was charged with hydrogen gas (5 atm) at 100° C. The resulting suspension was vigorously stirred for 48 hours. The reaction mixture was diluted with methanol and the combined organic layers were filtered through a Celite pad. The combined organic phases were evaporated in a rotary evaporator to yield the product (S) isomer of methyl-3-hydroxy-pentanoate (32). The methyl-3-hydroxy-pentanoate (secondary alcohol-32) was protected with TBDMSCl in the presence of imidazole in dichloro methane. The reaction mixture was stirred for 24 hours at room temperature. This reaction was quenched with aqueous saturated sodium bicarbonate and extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the TBS protected product (33). A stirred solution of ester was reduced with di-isobutyl aluminum hydride in dichloro methane at −78° C. for 5 hours. This reaction mixture was quenched with saturated aqueous sodium potassium tartarate. The combined organic and aqueous layers were filtered and organic layer was separated by separating funnel. The aqueous layer was extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the product primary alcohol (34) as a pale yellow liquid. The primary alcohol was protected with methane sulfonyl chloride in the presence of TEA in dichloromethane. The reaction mixture was stirred for 4 hours at 0° C. This reaction was quenched with aqueous saturated sodium bicarbonate and extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the methane sulfonyl protected product (35). The methane sulfonyl protected primary alcohol was stirred at 70° C. with NaN3 in DMF for 16 hours. A stirred solution of TBS protected secondary alcohol. This reaction was quenched with pre cooled ice water and extracted with diethyl ether. The combined organic phases were dried over Na2SO4. The combined organic phases were evaporated in a rotary evaporator to yield the azido product as a colorless liquid (36). This was deprotected with TBAF in tetrahydrofuran at room temperature. This reaction was quenched with saturated ammonium chloride solution and extracted with diethyl ether; the combined organic phases were dried over Na2SO4 and evaporated on rotary evaporator to yield the product 1-azido-3-pentanol (36A) as a colorless liquid.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2
Quantity
60 mg
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (S)-Methyl 3-Hydroxypentanoate in the synthesis of (S)-quadrilure?

A1: this compound serves as the chiral starting material for the synthesis of (S)-quadrilure []. The stereochemistry of this starting material dictates the final stereochemistry of the product, which is crucial because the biological activity of pheromones like quadrilure is often highly dependent on the specific enantiomer.

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